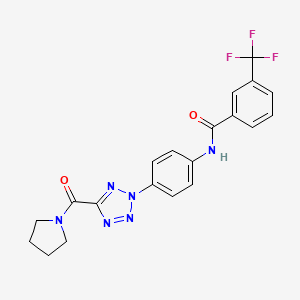

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including a pyrrolidine ring, a tetrazole ring, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrazole rings, along with the trifluoromethyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the tetrazole ring could participate in reactions involving the nitrogen atoms or the adjacent carbon atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrazole ring and the nonpolar trifluoromethyl group could affect its solubility, while the pyrrolidine ring could influence its stability.Scientific Research Applications

Antiallergic Agents Development

Research into antiallergic agents has led to the synthesis of compounds with significant activity. For example, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, including analogs with modifications on the benzene and pyridine rings, showed potent antiallergic activity in animal models. These compounds demonstrate the potential of tetrazolyl derivatives in developing clinically useful antiallergic agents (Honma et al., 1983).

Directing Group for C-H Amination

The use of pyridin-2-yl anilines as a new, removable directing group has facilitated C-H amination mediated by cupric acetate. This strategy allows for efficient amination of benzamide derivatives, showcasing the utility of pyridin-2-yl moieties in directing group chemistry (Zhao et al., 2017).

Heterocyclic Synthesis

Thiophenylhydrazonoacetates have been utilized in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. These reactions highlight the versatility of heterocyclic frameworks in synthesizing compounds with potential biological activities (Mohareb et al., 2004).

Synthesis of Polycyclic Systems

One-pot condensation methods have been developed to create novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems. These systems demonstrate the potential for synthesizing complex molecules with unique structures and possible biological activities (Kharchenko et al., 2008).

Nucleoside Cyclic N-Acylphosphoramidites

Research into cyclic N-acylphosphoramidites has enabled the stereocontrolled synthesis of oligonucleotides. This work underscores the importance of precise synthetic strategies in the development of nucleotide-based therapeutics (Wilk et al., 2000).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide” would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties.

Future Directions

properties

IUPAC Name |

N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N6O2/c21-20(22,23)14-5-3-4-13(12-14)18(30)24-15-6-8-16(9-7-15)29-26-17(25-27-29)19(31)28-10-1-2-11-28/h3-9,12H,1-2,10-11H2,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHFCXVTGJTDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2546116.png)

![(2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2546117.png)

![methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate](/img/structure/B2546119.png)

![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)

![2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2546127.png)

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)

![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)

![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)